![molecular formula C14H18BNO4 B1414229 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester CAS No. 1899832-38-2](/img/structure/B1414229.png)
2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester
Overview
Description
2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic acid pinacol ester (this compound; hereafter referred to as “this compound”) is a boronic acid pinacol ester (BAPE) that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2009, and has found a wide range of applications in medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Photoinduced Borylation
2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester is a boronic acid/ester, which plays a critical role in the area of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. A notable application is in photoinduced borylation of haloarenes, offering a metal- and additive-free method that avoids the use of expensive and toxic metal catalysts or ligands, producing innocuous and easy-to-remove by-products (Mfuh et al., 2017).
Analytical Challenges in Chromatography
Pinacolboronate esters, including this compound, are essential in Suzuki coupling reactions for synthesizing complex molecules. These compounds present unique analytical challenges in chromatography due to their facile hydrolysis to boronic acids, which are nonvolatile and poorly soluble in organic solvents. Addressing these challenges involves unconventional approaches for stabilization and solubilization, employing non-aqueous and aprotic diluents, and using highly basic mobile phases (Zhong et al., 2012).
Polymerization Processes
This compound is also relevant in the polymerization processes. The Suzuki-Miyaura coupling polymerization uses arylenediboronic acid (esters), resulting in high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This technique deviates from Flory's principle, allowing the creation of polymers with specific end functionalities (Nojima et al., 2016).
Carbohydrate Sensing
Boronic acid pinacol esters have been used in the development of luminescent sensors for carbohydrates. Specific Ir(iii) complexes containing boronic acid groups can form cyclic esters with sugars like glucose and fructose, indicating potential applications in biosensing technologies (Hashemzadeh et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that boronic acid derivatives are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell proliferation .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to inhibit cell proliferation .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11-9(10)8-18-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRJOIDTXBEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3COC(=O)NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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